molecular formula C25H33FN4O4 B4174055 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine

4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine

Cat. No. B4174055
M. Wt: 472.6 g/mol
InChI Key: FTXHMGOAGUIESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine, also known as ADAMANT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine signaling in the brain. In

Mechanism of Action

The mechanism of action of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the dopamine transporter, 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine increases the levels of dopamine in the brain, leading to an increase in dopamine signaling. This effect has been linked to the potential treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine are complex and varied, depending on the specific application. 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has been shown to increase dopamine levels in the brain, leading to an increase in dopamine signaling. This effect has been linked to the potential treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has been shown to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in the brain and for developing potential treatments for neurological disorders. However, there are also several limitations to the use of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine in lab experiments. For example, the synthesis of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is a complex process that requires specialized equipment and expertise. Additionally, the effects of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine on the brain and other physiological systems are complex and varied, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine. One potential application is in the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has shown promise in the treatment of cancer, and further research in this area could lead to new cancer therapies. Finally, the study of 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine could lead to a better understanding of the role of dopamine in the brain and its potential applications in the treatment of a wide range of neurological and psychiatric disorders.

Scientific Research Applications

4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine signaling in the brain. 4-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has been shown to be effective in blocking the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has been linked to the potential treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-adamantyl-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O4/c26-20-12-23(30(32)33)22(13-21(20)28-5-7-34-8-6-28)27-1-3-29(4-2-27)24(31)25-14-17-9-18(15-25)11-19(10-17)16-25/h12-13,17-19H,1-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXHMGOAGUIESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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